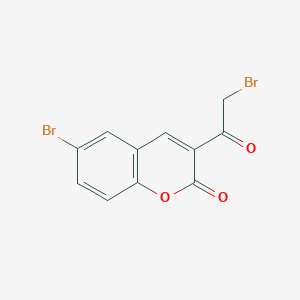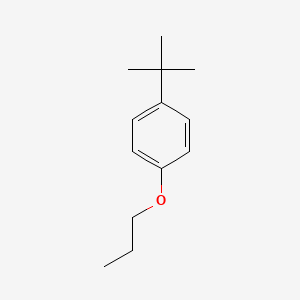
1-Tert-butyl-4-propoxybenzene
Übersicht
Beschreibung
1-Tert-butyl-4-propoxybenzene is an organic compound with the molecular formula C₁₃H₂₀O. It is also known by other names such as 4-tert-Butylphenyl propyl ether and Benzene, 1-(1,1-dimethylethyl)-4-propoxy-. This compound is characterized by a benzene ring substituted with a tert-butyl group and a propoxy group, making it a member of the alkylbenzene family .
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-propoxybenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have pharmacological properties worth investigating.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Vorbereitungsmethoden
1-Tert-butyl-4-propoxybenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Tert-butyl-4-propoxybenzene undergoes several types of chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids under acidic conditions using reagents like potassium permanganate (KMnO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-propoxybenzene can be compared with other alkylbenzenes such as:
Tert-butylbenzene: Lacks the propoxy group, making it less versatile in chemical reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a propoxy group, leading to different reactivity and applications.
Propylbenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHYPWSAOBSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408202 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-78-1 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

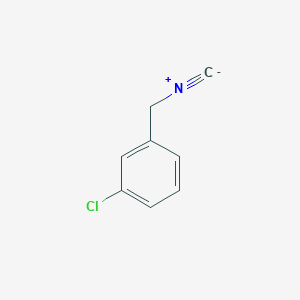
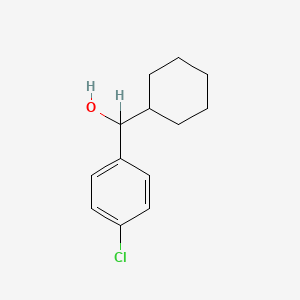
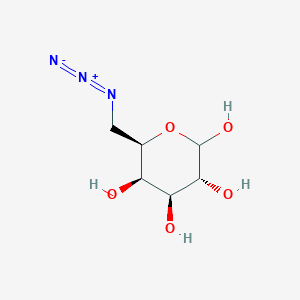
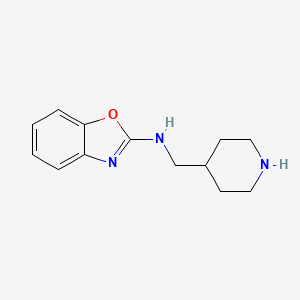
![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)
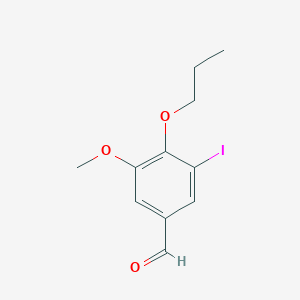
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

